Cas no 2138082-06-9 (1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride)

1-(2-Ethylphenyl)methylcyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by its cyclopropane and ethylphenyl structural motifs. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-based derivatives. Its unique steric and electronic properties, imparted by the cyclopropane ring and ethyl-substituted aromatic group, enhance reactivity in selective transformations. The compound is valuable in pharmaceutical and agrochemical research, where precise functionalization is critical. Stability under controlled conditions and compatibility with a range of nucleophiles further underscore its utility in complex synthetic routes. Proper handling is advised due to its moisture-sensitive nature.
1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride structure
2138082-06-9 structure
Product name:1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride
CAS No:2138082-06-9
MF:C12H15ClO2S
MW:258.764301538467
CID:6110519
PubChem ID:165489946

1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride
    • 2138082-06-9
    • EN300-1143447
    • 1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
    • Inchi: 1S/C12H15ClO2S/c1-2-10-5-3-4-6-11(10)9-12(7-8-12)16(13,14)15/h3-6H,2,7-9H2,1H3
    • InChI Key: HRVNIRKFQKTUSJ-UHFFFAOYSA-N
    • SMILES: ClS(C1(CC2C=CC=CC=2CC)CC1)(=O)=O

Computed Properties

  • Exact Mass: 258.0481286g/mol
  • Monoisotopic Mass: 258.0481286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 3.5

1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143447-1g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1143447-0.25g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1143447-5g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
5g
$3894.0 2023-10-26
Enamine
EN300-1143447-0.5g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1143447-10g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1143447-2.5g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1143447-0.05g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1143447-0.1g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1143447-1.0g
1-[(2-ethylphenyl)methyl]cyclopropane-1-sulfonyl chloride
2138082-06-9
1g
$0.0 2023-06-09

Additional information on 1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride

Comprehensive Overview of 1-(2-Ethylphenyl)methylcyclopropane-1-sulfonyl Chloride (CAS No. 2138082-06-9)

1-(2-Ethylphenyl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2138082-06-9) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical intermediates. This compound features a unique cyclopropane ring and a sulfonyl chloride functional group, making it a versatile building block for constructing complex molecules. Its molecular structure, characterized by the 2-ethylphenyl substituent, enhances its reactivity in nucleophilic substitution reactions, a topic frequently searched by chemists exploring advanced synthetic methodologies.

In recent years, the demand for high-purity sulfonyl chlorides like 1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride has surged due to their role in developing biologically active compounds. Researchers often query "sulfonyl chloride applications in drug discovery" or "cyclopropane derivatives in medicinal chemistry," reflecting the compound's relevance in cutting-edge research. Its stability under controlled conditions and compatibility with catalytic systems align with trends in green chemistry and sustainable synthesis, topics gaining traction in scientific communities.

The synthesis of 1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride typically involves chlorosulfonation of the corresponding hydrocarbon precursor, a process optimized for minimal byproduct formation. Analytical techniques such as HPLC and NMR spectroscopy are critical for verifying its purity, a concern highlighted in searches like "how to analyze sulfonyl chloride purity." The compound's storage conditions (e.g., moisture-sensitive, inert atmosphere) are also frequently discussed, as improper handling may affect its performance in downstream reactions.

Beyond pharmaceuticals, 1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride finds niche applications in material science, particularly in modifying polymer surfaces. Queries such as "sulfonyl chlorides in polymer functionalization" underscore its utility in creating high-performance coatings. Its electrophilic reactivity enables covalent bonding with nucleophilic substrates, a property leveraged in click chemistry—a hot topic in nanotechnology forums.

Regulatory compliance and safety data for CAS No. 2138082-06-9 are often sought after, with users searching for "MSDS of sulfonyl chloride derivatives." While non-hazardous under standard conditions, its handling requires standard laboratory precautions, including ventilation and personal protective equipment (PPE). The compound's ecological impact is minimal when disposed of following waste management protocols, aligning with global ESG (Environmental, Social, and Governance) initiatives.

In summary, 1-(2-ethylphenyl)methylcyclopropane-1-sulfonyl chloride exemplifies innovation in fine chemicals, bridging gaps between academia and industry. Its multifaceted applications—from drug design to advanced materials—make it a subject of enduring interest, as evidenced by its prominence in scientific literature and patent filings. Future research may explore its potential in catalysis or bioconjugation, further expanding its utility.

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